N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
Description
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide (hereafter referred to as Compound A) is a hydrazide derivative featuring a cyclopropane core, a phenyl substituent, and a 2-hydroxyphenyl ethylidene moiety. Its structure combines rigidity from the cyclopropane ring with hydrogen-bonding capability from the hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science . This article compares Compound A with structurally related hydrazide derivatives, focusing on synthesis, structural features, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-12(14-9-5-6-10-17(14)21)19-20-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,21H,11H2,1H3,(H,20,22)/b19-12+ |
InChI Key |
ILGFDBLGQSZAHN-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyacetophenone and phenylcyclopropanecarbohydrazide. The reaction is carried out in an ethanol medium under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted hydrazones or hydrazides.
Scientific Research Applications
N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Cyclopropane-containing hydrazides (e.g., Compound A) require specialized precursors, while analogs like HAPI use simpler aromatic hydrazides.
- Acetic acid is a common catalyst, enhancing imine bond formation .
Structural Features
Core Functional Groups
- Compound A : Cyclopropane ring, phenyl group, 2-hydroxyphenyl ethylidene hydrazide.
- Analog Highlights: HAPI (): Pyridine ring instead of cyclopropane, enhancing metal chelation . Compound 11 (): Thiadiazole-thioacetohydrazide with sulfur donors, improving metal-binding capacity .
Crystallographic Data
Key Observations :
- The cyclopropane in Compound A introduces steric strain and non-planarity, affecting molecular packing and stability compared to planar analogs .
Physicochemical Properties
Melting Points and Solubility
Stability
Key Observations :
- Compound A’s cyclopropane may enhance membrane permeability compared to HAPI, but its biological efficacy requires further study.
- Thiadiazole-containing analogs () show promise in metal coordination but lack cytotoxicity data .
Biological Activity
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a hydrazone Schiff base compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.3 g/mol
- Structural Features : The compound features a cyclopropane ring, a phenolic hydroxyl group, and an ethylidene linkage, contributing to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. The phenolic hydroxyl group is critical in scavenging free radicals, thereby mitigating oxidative stress. This activity is essential for protecting cells from damage related to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. Its ability to inhibit pro-inflammatory cytokines suggests that it may be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease.
Interaction with Metal Ions
The hydrazone moiety of the compound allows it to form stable complexes with metal ions. This interaction can influence various biochemical pathways, potentially leading to enzyme inhibition or activation. Such mechanisms are crucial in pharmacological applications where metal ion interactions play a role in drug efficacy.
Study on Antioxidant Activity
In a study examining the antioxidant activity of various hydrazone derivatives, this compound demonstrated superior radical scavenging ability compared to other analogs. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify this activity, revealing a significant reduction in DPPH radical concentration upon treatment with the compound.
Anti-inflammatory Mechanism Investigation
A recent investigation focused on the anti-inflammatory mechanisms of the compound using in vitro models. The results indicated that treatment with this compound led to a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, beneficial for chronic inflammatory conditions. |
| Metal Ion Interaction | Forms complexes that may influence enzyme activity and biochemical pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
